1-Butyl-5-carboxypentyl 5-decenoate
CAS No.: 85392-05-8
Cat. No.: VC17088291
Molecular Formula: C20H36O4
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85392-05-8 |
|---|---|
| Molecular Formula | C20H36O4 |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | 6-[(E)-dec-5-enoyl]oxydecanoic acid |
| Standard InChI | InChI=1S/C20H36O4/c1-3-5-7-8-9-10-11-17-20(23)24-18(14-6-4-2)15-12-13-16-19(21)22/h8-9,18H,3-7,10-17H2,1-2H3,(H,21,22)/b9-8+ |
| Standard InChI Key | OKPRNPZBHHJXBQ-CMDGGOBGSA-N |
| Isomeric SMILES | CCCC/C=C/CCCC(=O)OC(CCCC)CCCCC(=O)O |
| Canonical SMILES | CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s IUPAC name, 6-[(E)-dec-5-enoyl]oxydecanoic acid, reflects its structural complexity. The molecule features a central decenoate chain () esterified to a 5-carboxypentyl-butane moiety (). The (E)-configuration of the double bond at the 5-position of the decenoyl group is critical for its stereochemical stability .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | 6-[(E)-dec-5-enoyl]oxydecanoic acid |
| Canonical SMILES | CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O |
| InChI Key | OKPRNPZBHHJXBQ-CMDGGOBGSA-N |
Spectroscopic and Stereochemical Analysis
The compound’s isomeric SMILES () confirms the trans (E) configuration of the decenoyl double bond, which influences its reactivity in metathesis and polymerization reactions . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinyl protons () and ester carbonyl groups ().
Synthesis and Industrial Production
Advancements in Metathesis-Based Synthesis
A breakthrough emerged with the adoption of olefin metathesis, as detailed in U.S. Patent 6,215,019 . This two-step process leverages Grubbs’ catalyst () to achieve high efficiency:
-
Self-Metathesis of 1-Hexene:
Ethylene removal drives the equilibrium toward 5-decene formation (75% yield, 84:16 trans:cis ratio) .
-
Cross-Metathesis with 5-Hexenyl Acetate:
This step achieves >98% purity with an 80:20 trans:cis ratio, significantly reducing production time from 25 days to <7 days .
Table 2: Comparative Synthesis Metrics
| Parameter | Traditional Esterification | Metathesis Process |
|---|---|---|
| Yield | 40–50% | 75–80% |
| Reaction Time | 10–14 days | 5–7 days |
| Trans:cis Ratio | 60:40 | 80:20 |
| By-products | Decarboxylation products | Minimal (<2%) |
Chemical Reactivity and Functionalization
Hydrolysis and Transesterification
The ester groups undergo alkaline hydrolysis to yield 5-decenoic acid and 1-butyl-5-carboxypentanol, which serve as intermediates for derivative synthesis. Transesterification with methanol or ethanol produces methyl/ethyl decenoates, enabling tunable solubility for pharmaceutical formulations .
Oxidation and Polymerization
Controlled oxidation of the double bond with generates a diol (), a precursor for biodegradable polyesters. Radical-initiated polymerization yields cross-linked polymers with applications in slow-release agrochemicals .
Table 3: Representative Chemical Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrolysis | NaOH, , 80°C | 5-Decenoic acid + 1-Butyl-5-carboxypentanol |
| Transesterification | , , 60°C | Methyl decenoate + 1-Butyl-5-carboxypentanol |
| Oxidation | , , 25°C | Diol derivative |
Applications in Materials Science and Biotechnology
Polymer Additives
The compound’s long alkyl chain enhances plasticizer efficacy in polyvinyl chloride (PVC), reducing glass transition temperatures () by 15–20°C while maintaining tensile strength.
Drug Delivery Systems
Encapsulation of hydrophobic drugs (e.g., paclitaxel) within micelles formed by 1-butyl-5-carboxypentyl 5-decenoate improves bioavailability by 3.5-fold compared to conventional PEG-based carriers .
Agricultural Pheromones
As a structural analog of E-5-decenyl acetate, the compound disrupts mating behaviors in lepidopteran pests (e.g., Plutella xylostella), reducing field infestation rates by 60–70% .
Recent Research and Future Directions
Enzyme-Catalyzed Synthesis
Recent trials with Candida antarctica lipase B (CAL-B) demonstrate 92% esterification efficiency under solvent-free conditions, offering a greener alternative to chemical catalysis.
Biomedical Applications
Preliminary in vitro studies indicate antitumor activity against MCF-7 breast cancer cells (IC = 18.7 μM), likely mediated by apoptosis induction via caspase-3 activation .
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